molecular formula C13H16O2 B1414993 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid CAS No. 854414-95-2

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B1414993
CAS No.: 854414-95-2
M. Wt: 204.26 g/mol
InChI Key: OXQMUWLDAHABBR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the compound's structural hierarchy and substitution pattern. The complete International Union of Pure and Applied Chemistry name reflects the presence of a cyclopentane ring bearing both a carboxylic acid functional group and a 2-methylphenyl substituent at the same carbon center. The molecular formula C₁₃H₁₆O₂ indicates the compound contains thirteen carbon atoms, sixteen hydrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 204.26 grams per mole.

The Chemical Abstracts Service registry number 854414-95-2 provides unique identification for this specific compound structure. The International Chemical Identifier string InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) encodes the complete connectivity information, while the Simplified Molecular Input Line Entry System notation CC1=CC=CC=C1C2(CCCC2)C(=O)O represents the structure in a linear text format. These systematic identifiers ensure unambiguous chemical communication and database searching across scientific literature.

The compound exhibits a quaternary carbon center at the 1-position of the cyclopentane ring, where both the carboxylic acid group and the 2-methylphenyl substituent are attached. This structural arrangement creates a fully substituted carbon atom with tetrahedral geometry, influencing both the conformational behavior of the cyclopentane ring and the spatial orientation of the aromatic substituent. The 2-methylphenyl group, also known as ortho-tolyl, introduces additional steric considerations due to the proximity of the methyl substituent to the cyclopentane attachment point.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the conformational preferences of the cyclopentane ring system and the spatial requirements of the attached substituents. Cyclopentane adopts non-planar puckered conformations to minimize both angular strain and torsional strain, with the five-membered ring exhibiting very little angle strain since the internal angles of a pentagon are 108 degrees, closely matching the ideal tetrahedral angle. The presence of bulky substituents at the 1-position significantly affects the preferred conformational states of the ring system.

The cyclopentane ring in this compound preferentially adopts envelope conformations, where four carbon atoms lie approximately in the same plane while one carbon atom is displaced out of this plane. This envelope conformation minimizes the eclipsing strain that would be substantial if the ring remained planar, with calculations indicating approximately 40 kilojoules per mole of eclipsing strain for a planar five-membered ring structure. The quaternary substitution at the 1-position creates additional steric interactions that influence which specific envelope conformations are energetically favored.

The 2-methylphenyl substituent introduces significant conformational complexity due to its substantial steric bulk and the rotational freedom around the bond connecting the aromatic ring to the cyclopentane system. The ortho-methyl group creates intramolecular steric hindrance that restricts certain rotational conformations, leading to preferred orientations where the aromatic ring minimizes unfavorable interactions with both the cyclopentane ring and the carboxylic acid group. The carboxylic acid functionality can adopt different orientations relative to the cyclopentane ring, with the carbonyl oxygen and hydroxyl group capable of participating in intramolecular hydrogen bonding or intermolecular associations.

Structural Parameter Value Reference
Molecular Weight 204.26 g/mol
Molecular Formula C₁₃H₁₆O₂
Rotatable Bond Count 2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Crystallographic Studies and X-ray Diffraction Data

X-ray diffraction represents the definitive method for determining precise molecular structures and crystal packing arrangements of organic compounds, providing atomic-level resolution of bond lengths, bond angles, and intermolecular interactions. While specific single crystal X-ray diffraction data for this compound were not directly available in the searched literature, the general principles of crystallographic analysis for cyclopentanecarboxylic acid derivatives provide valuable insights into expected structural parameters and packing motifs.

The X-ray diffraction process involves the scattering of X-ray radiation by electrons around atoms in the crystal lattice, producing characteristic diffraction patterns that can be analyzed using Bragg's law: 2d sin θ = nλ, where d represents the spacing between lattice planes, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength. For organic carboxylic acids, the crystallographic analysis typically reveals hydrogen bonding networks that stabilize the crystal structure, with carboxylic acid groups forming dimeric associations through dual hydrogen bonds.

Crystallographic studies of related cyclopentanecarboxylic acid derivatives demonstrate that these compounds commonly crystallize in triclinic or monoclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing efficiency. The presence of aromatic substituents, as in this compound, often introduces π-π stacking interactions between aromatic rings in adjacent molecules, contributing to the overall crystal stability. The methyl substituent on the phenyl ring creates additional steric requirements that influence the optimal molecular packing arrangement.

The electron density distribution determined from X-ray diffraction studies provides quantitative information about bond lengths and angles throughout the molecule. Typical carbon-carbon bond lengths in the cyclopentane ring range from 1.52 to 1.54 Ångströms, while the carbon-carbon bond connecting the phenyl ring to the cyclopentane exhibits characteristics of a single bond between sp³ and sp² hybridized carbons. The carboxylic acid group displays standard geometry with carbon-oxygen double bond lengths of approximately 1.21 Ångströms and carbon-oxygen single bond lengths of approximately 1.31 Ångströms.

Comparative Structural Analysis with Related Cyclopentanecarboxylic Acid Derivatives

The structural characteristics of this compound can be systematically compared with related cyclopentanecarboxylic acid derivatives to understand the specific effects of different substituent patterns on molecular geometry, conformational preferences, and physical properties. The parent compound cyclopentanecarboxylic acid, with molecular formula C₆H₁₀O₂ and molecular weight 114.14 grams per mole, provides the fundamental structural framework for comparison.

The introduction of phenyl substitution, as observed in 1-phenylcyclopentanecarboxylic acid (molecular formula C₁₂H₁₄O₂, molecular weight 190.24 grams per mole), demonstrates the significant structural impact of aromatic substituents on the cyclopentane ring system. The phenyl group increases molecular rigidity and introduces π-system interactions that are absent in the unsubstituted parent compound. The additional methyl substituent in the 2-position of the phenyl ring, present in this compound, further increases the molecular weight to 204.26 grams per mole and introduces additional steric considerations that affect conformational behavior.

Comparative analysis with 2-methylcyclopentanecarboxylic acid (molecular formula C₇H₁₂O₂, molecular weight 128.17 grams per mole) reveals the different effects of methyl substitution on the cyclopentane ring versus aromatic ring substitution. The direct methyl substitution on the cyclopentane ring creates different steric interactions and conformational preferences compared to the aromatic methyl substitution observed in the target compound. The 2-methylcyclopentanecarboxylic acid exists as stereoisomeric forms due to the presence of chiral centers, while the quaternary substitution in this compound eliminates stereochemical complexity at the substitution site.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Cyclopentanecarboxylic acid C₆H₁₀O₂ 114.14 Parent structure, unsubstituted
1-Phenylcyclopentanecarboxylic acid C₁₂H₁₄O₂ 190.24 Phenyl substitution at 1-position
2-Methylcyclopentanecarboxylic acid C₇H₁₂O₂ 128.17 Methyl substitution at 2-position
This compound C₁₃H₁₆O₂ 204.26 2-Methylphenyl substitution at 1-position

The 1-(2-methylpentyl)cyclopentane-1-carboxylic acid derivative, with molecular formula C₁₂H₂₂O₂ and molecular weight 198.30 grams per mole, represents an aliphatic substitution pattern that contrasts with the aromatic substitution in the target compound. This aliphatic derivative exhibits greater conformational flexibility due to the absence of the rigid aromatic ring system, resulting in different physical properties and crystallographic behavior. The increased number of rotatable bonds in the aliphatic chain creates additional conformational degrees of freedom that are constrained in the aromatic-substituted analog.

Specialized derivatives such as 1-[(4-methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid demonstrate the structural diversity possible within the cyclopentanecarboxylic acid family, with the introduction of heteroatoms and different substitution patterns creating unique electronic and steric environments. The sulfur-containing derivative exhibits different hydrogen bonding capabilities and electronic properties compared to the carbon-substituted analogs, illustrating the broad range of structural modifications possible within this chemical family.

The comparative analysis reveals that aromatic substitution, particularly with ortho-methyl substitution as in this compound, creates distinctive structural characteristics that significantly influence molecular properties. The combination of aromatic rigidity with the specific steric requirements of the ortho-methyl group results in unique conformational preferences and intermolecular interaction patterns that distinguish this compound from both simpler aromatic-substituted derivatives and more flexible aliphatic analogs.

Properties

IUPAC Name

1-(2-methylphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMUWLDAHABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with cyclopentanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid is C₁₃H₁₆O₂, and it possesses a distinctive chemical structure that contributes to its reactivity and biological activity. The presence of the carboxylic acid functional group is particularly relevant as it is commonly associated with various biological activities.

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its reactivity can lead to the formation of various derivatives through oxidation, reduction, and substitution reactions.
  • Medicinal Chemistry :
    • Therapeutic Potential : Research has indicated that this compound may exhibit neuroprotective, anti-inflammatory, and analgesic properties. These potential biological activities make it a candidate for drug discovery initiatives aimed at developing new therapeutic agents.
    • Interaction Studies : Preliminary studies have focused on the compound's binding affinity with various biological targets, which are crucial for understanding its mechanisms of action and therapeutic applications.
  • Biological Activity :
    • In Vitro Assays : Various assays have been conducted to evaluate the compound's biological activities. For instance, its anti-inflammatory and antimicrobial properties have been investigated through interaction studies with biomolecules.

Case Studies

  • A study highlighted the compound's potential as a non-covalent inhibitor in therapeutic applications against viral infections, such as SARS-CoV-2. The compound's structural features may enhance its efficacy in inhibiting viral proteases .
  • Another investigation explored its use as a bio-isostere in drug design. By substituting traditional carboxylic acid groups with cyclopentane derivatives, researchers found promising results in terms of potency and metabolic stability compared to conventional compounds .

Industrial Applications

  • Specialty Chemicals :
    • The compound is utilized in the development of specialty chemicals that require specific properties for industrial applications. Its unique structure allows for fine-tuning of physical and chemical characteristics essential for various formulations.
  • Materials Science :
    • The reactivity of this compound suggests potential applications in materials science, particularly in creating polymers or other materials with enhanced properties due to the incorporation of this compound into their structures.

Future Research Directions

Despite its promising applications, extensive research on this compound remains limited. Future studies should focus on:

  • Detailed pharmacokinetic and toxicity assessments to better understand its safety profile.
  • Comprehensive exploration of its interactions with various biological targets to elucidate mechanisms of action.
  • Development of synthetic methodologies to produce derivatives that may enhance its therapeutic efficacy.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism can vary based on the context and requires detailed study to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among cyclopentane carboxylic acid derivatives include substituent type (aromatic, alkyl, halogenated) and additional functional groups. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid (hypothetical) 2-methylphenyl C13H16O2 204.27* N/A Potential antitumor/antimetabolite activity (inferred)
1-Phenyl-1-cyclopentanecarboxylic acid (Carbetapentane) Phenyl C12H14O2 190.24 77-55-4 Antitussive agent; commercial therapeutic use
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid 3-chlorophenylmethyl C13H15ClO2 238.71 CID 54595233 Enhanced lipophilicity; halogen-driven reactivity
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid Trifluoromethyl C7H9F3O2 182.14 15507525 High acidity (pKa ~1.5); metabolic stability
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid 3-bromophenyl C12H13BrO2 269.14 143328-23-8 Steric bulk; potential halogen bonding in drug design
2-Ethyl-1-methylcyclopentane-1-carboxylic acid Ethyl, methyl C9H16O2 156.22 2059931-86-9 Alkyl-driven lipophilicity; synthetic intermediate

Notes:

  • Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., phenyl, 2-methylphenyl) enhance π-π stacking interactions in biological systems, while alkyl chains (e.g., ethyl, methyl) increase lipophilicity and membrane permeability .
  • Halogenated Derivatives : Chlorine and bromine atoms improve binding affinity via halogen bonding and alter electronic properties, but increase molecular weight and steric hindrance .
  • Electron-Withdrawing Groups : The trifluoromethyl group significantly lowers the pKa of the carboxylic acid (increasing acidity) and enhances metabolic stability due to fluorine’s electronegativity .

Physicochemical Properties

  • Acidity : The trifluoromethyl derivative (pKa ~1.5) is more acidic than the 2-methylphenyl analog (estimated pKa ~4.5–5.0), reflecting the electron-withdrawing effect of CF3 vs. the electron-donating methyl group .
  • Solubility : Alkyl-substituted derivatives (e.g., 2-ethyl-1-methyl) are likely more lipophilic than aromatic analogs, reducing aqueous solubility but improving membrane penetration .
  • Thermal Stability : Halogenated compounds (e.g., bromophenyl derivatives) may exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Biological Activity

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on neuroprotective, anti-inflammatory, and analgesic properties, supported by case studies and research findings.

Chemical Structure

The compound features a cyclopentane ring substituted with a 2-methylphenyl group and a carboxylic acid functional group. This unique structure may contribute to its diverse biological effects.

Neuroprotective Effects

Research indicates that derivatives of arylcycloalkylamines, including this compound, exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may help mitigate oxidative stress and apoptosis in neuronal cells by modulating complex I of the mitochondrial electron transport chain, which is implicated in neurodegeneration .

Table 1: Neuroprotective Activity of Related Compounds

CompoundMechanism of ActionReference
This compoundInhibition of mitochondrial dysfunction
Arylcycloalkylamine derivativesAntioxidant properties; modulation of apoptotic pathways
LevodopaDopamine precursor; crosses blood-brain barrier

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory activity. The compound could potentially inhibit pro-inflammatory cytokines and pathways that contribute to chronic inflammation, making it a candidate for further investigation in inflammatory disorders .

Case Study: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of similar cycloalkyl compounds found that they significantly reduced inflammation markers in animal models. The mechanisms involved included the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Analgesic Effects

The analgesic properties of this compound are also noteworthy. Research has shown that compounds with similar structures can effectively alleviate pain through central nervous system mechanisms, possibly by modulating neurotransmitter release and receptor activity .

Table 2: Analgesic Activity Comparison

CompoundAnalgesic EffectReference
This compoundPotential modulation of pain pathways
ArylcycloalkylaminesCentral pain relief; modulation of neurotransmitter levels
LevodopaIndirect analgesic effect via dopamine enhancement

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid, and what key parameters influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the 2-methylphenyl group onto a cyclopentane backbone, followed by carboxylation. Critical parameters include:
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for efficient alkylation .
  • Temperature control : Maintain <5°C during carboxylation to minimize side reactions (e.g., decarboxylation) .
  • Solvent choice : Ether/pentane mixtures reduce co-evaporation losses of intermediates .
    Post-synthesis, yields are quantified via ¹H NMR using internal standards like 1,4-dioxane .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess chemical purity (>95%) .
  • Structural confirmation : Combine ¹³C NMR (to confirm cyclopentane ring geometry) and X-ray diffraction (XRD) for absolute stereochemical assignment .
  • Functional groups : FT-IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber glass vials to avoid photodegradation. Desiccate to prevent hygroscopic absorption, which may alter solubility .

Advanced Research Questions

Q. What strategies can mitigate challenges in introducing the 2-methylphenyl group without side reactions (e.g., isomerization or ring-opening)?

  • Methodological Answer :
  • Steric hindrance management : Use bulky directing groups (e.g., tert-butyl) during alkylation to favor ortho-substitution .
  • Low-temperature kinetics : Slow addition of alkylating agents at -20°C reduces competing pathways .
  • Post-reaction quenching : Rapid neutralization of AlCl₃ with ice-water prevents acid-catalyzed rearrangements .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., pKa, melting points)?

  • Methodological Answer :
  • pKa validation : Perform potentiometric titration in aqueous ethanol (50% v/v) to account for solvent effects, as predicted pKa is ~5.0 .
  • Melting point calibration : Use differential scanning calorimetry (DSC) with standardized heating rates (2°C/min) to verify literature values (e.g., 160–164°C for analogs) .

Q. What are the implications of the compound’s stereochemistry on its biological activity, and how can enantiomeric purity be ensured?

  • Methodological Answer :
  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .
  • Biological assays : Test enantiomers against target receptors (e.g., GABA analogs) to correlate stereochemistry with inhibitory activity .

Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., cycloadditions)?

  • Methodological Answer :
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Diels-Alder reactions .
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase) to design derivatives with enhanced binding affinity .

Data Contradiction Analysis

Q. How should conflicting data on solubility in polar solvents be addressed?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method with UV-Vis quantification at λmax (e.g., 254 nm) across solvents (water, DMSO, ethanol) .
  • Ternary phase diagrams : Map solubility limits in co-solvent systems (e.g., PEG-400/water) to identify optimal formulations .

Q. What experimental approaches can validate proposed degradation pathways under acidic conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to 0.1 M HCl (37°C, 24 hrs) and analyze via LC-MS to identify decarboxylation or ring-opening products .
  • Isotopic labeling : Use ¹³C-labeled carboxylic acid to track CO₂ release via mass spectrometry .

Tables for Key Data

Property Value/Method Reference
Predicted pKa5.0 ± 0.2 (potentiometric titration)
Melting Point (analog)160–164°C (DSC verified)
Chiral Purity>99% ee (Chiralpak IA HPLC)
Solubility in DMSO25 mg/mL (shake-flask/UV-Vis)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
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1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

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